molecular formula C10H18N2O B8108783 9-(Cyclopropylmethyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonane

9-(Cyclopropylmethyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonane

Cat. No.: B8108783
M. Wt: 182.26 g/mol
InChI Key: KWYXWXORMUPMPN-UHFFFAOYSA-N
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Description

9-(Cyclopropylmethyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonane: is a complex organic compound characterized by its bicyclic structure containing a cyclopropylmethyl group, an oxirane (epoxide) ring, and a diazabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Cyclopropylmethyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonane typically involves multiple steps, starting with the formation of the cyclopropylmethyl group. This can be achieved through cyclopropanation reactions using suitable precursors such as cyclopropane derivatives. Subsequent steps may include the formation of the oxirane ring through epoxidation reactions and the construction of the diazabicyclo structure through cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis would also require considerations for safety, waste management, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

9-(Cyclopropylmethyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonane: can undergo various chemical reactions, including:

  • Oxidation: : The epoxide ring can be oxidized to form diols or other oxygen-containing functional groups.

  • Reduction: : The compound can be reduced to remove oxygen atoms or to saturate double bonds.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Formation of diols or carboxylic acids.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted derivatives with new functional groups.

Scientific Research Applications

9-(Cyclopropylmethyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonane:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : Its unique structure may find use in materials science or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism by which 9-(Cyclopropylmethyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonane exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

9-(Cyclopropylmethyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonane: can be compared to other bicyclic compounds with similar functional groups, such as This compound and This compound . These compounds may differ in their ring sizes, substituents, or functional groups, leading to variations in their chemical reactivity and biological activity.

List of Similar Compounds

  • This compound

  • This compound

  • This compound

Properties

IUPAC Name

9-(cyclopropylmethyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-2-8(1)5-12-9-3-11-4-10(12)7-13-6-9/h8-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYXWXORMUPMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3CNCC2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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